molecular formula C24H28N2O6 B557120 Boc-Dab(Fmoc)-OH CAS No. 117106-21-5

Boc-Dab(Fmoc)-OH

Cat. No. B557120
M. Wt: 440.5 g/mol
InChI Key: MJZDTTZGQUEOBL-FQEVSTJZSA-N
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Description

Boc-Dab(Fmoc)-OH, also known as Nα-Boc-Nγ-Fmoc-L-2,4-diaminobutyric acid, is a compound with the molecular formula C24H28N2O6 . It has a molecular weight of 440.49 g/mol .


Molecular Structure Analysis

The IUPAC name for Boc-Dab(Fmoc)-OH is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid . The InChI string and the SMILES string provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

Boc-Dab(Fmoc)-OH is a powder . It has a molecular weight of 440.49 g/mol . Other physical and chemical properties like solubility, melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

  • Synthesis Techniques : Rao, Tantry, and Babu (2006) described the synthesis of orthogonally protected Fmoc-Dap/Dab (Boc/Z/Alloc)-OH, starting from Fmoc-Asp/Glu, using a strategy that involved converting acid function to acyl azides and Curtius rearrangement (Rao, Tantry, & Babu, 2006).

  • Hofmann Rearrangement : Yamada et al. (2004) used a polymer-supported hypervalent iodine reagent in water to facilitate Hofmann rearrangement of Nalpha-Boc-L-Gln-OH, yielding Nalpha-Boc-L-alpha,gamma-diaminobutyric acid (Boc-Dab-OH) with high efficiency. This process also led to the successful synthesis of Fmoc-Dab(Boc)-OH (Yamada et al., 2004).

  • Polypeptide Synthesis : Zhao Yi-nan and Melanie Key (2013) conducted a study on polypeptides, utilizing lysine and glycine to prepare Fmoc-L-Lys(Boc)-OH. This study aimed to simplify and improve the synthetic methods of polypeptides (Zhao Yi-nan & Key, 2013).

  • Peptide Nucleic Acid Oligomerization : Amant and Hudson (2012) developed a Boc-protecting group strategy for Fmoc-based peptide nucleic acid (PNA) oligomerization. They demonstrated that DAP monomers, when incorporated into PNA, bind selectively to complementary DNA strands, highlighting the utility of Fmoc/Boc-protected monomers (Amant & Hudson, 2012).

  • Hydrogelation and Self-Assembly : Cheng et al. (2010) investigated the self-assembly and hydrogelation properties of two Fmoc-tripeptides, observing significant differences in self-assembled structures and hydrogel properties based on sequence variations. This study underscores the influence of sequence on the self-assembled fibril structure, and hydrogel modulus and anisotropy (Cheng et al., 2010).

  • Introduction of Fmoc and Alloc Protecting Groups : Khattab et al. (2010) described new Fmoc/Alloc-oxime reagents for introducing Fmoc and Alloc protecting groups in peptide chemistry. These reagents were found to be highly effective and free of common side reactions, providing a significant advancement in peptide synthesis (Khattab et al., 2010).

  • Solid-Phase Peptide Synthesis : Alewood et al. (1997) discussed rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries, emphasizing the importance of these protocols in improving coupling efficiencies and overall outcomes in peptide synthesis (Alewood et al., 1997).

Safety And Hazards

Specific safety and hazard information for Boc-Dab(Fmoc)-OH is not provided in the search results. Standard laboratory safety practices should be followed when handling this compound .

properties

IUPAC Name

(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26-20(21(27)28)12-13-25-22(29)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZDTTZGQUEOBL-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Dab(Fmoc)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
PL Lam, Y Wu, KL Wong - Organic & Biomolecular Chemistry, 2022 - pubs.rsc.org
As a commercially available and orthogonally protected amino acid building block, Fmoc-Dab(Mtt)-OH showed abnormally poor coupling efficiency during solid-phase peptide synthesis …
Number of citations: 4 pubs.rsc.org
D Alvarez, CJ Chou, L Latella, SG Zeitlin, S Ku… - Cell Cycle, 2006 - Taylor & Francis
A polyamide-chlorambucil conjugate (1R-Chl) arrests a wide range of human cancer cell lines at the G2/M phase of the cell cycle and down-regulates histone H4c gene expression. …
Number of citations: 31 www.tandfonline.com
PC de Visser, C Govaerts, PAV van Hooft… - … of Chromatography A, 2004 - Elsevier
In the course of the synthesis and purification of new polymyxins and analogues, formation of a by-product with identical mass was observed and it was believed that this might be the …
Number of citations: 6 www.sciencedirect.com
SM Tsai, ME Farkas, CJ Chou… - Nucleic acids …, 2007 - academic.oup.com
Hairpin polyamide–chlorambucil conjugates containing an α-diaminobutyric acid (α-DABA) turn moiety are compared to their constitutional isomers containing the well-characterized γ-…
Number of citations: 34 academic.oup.com
K Okimura, K Ohki, Y Sato, K Ohnishi… - Bulletin of the …, 2007 - journal.csj.jp
The chemical conversions of natural polymyxin B and colistin, which are fatty-acylated cyclic decapeptides, to polymyxin (2–10) and colistin (2–10) derivatives were examined. The N α -…
Number of citations: 41 www.journal.csj.jp
D Tymecka, AK Puszko, PFJ Lipiński… - European Journal of …, 2018 - Elsevier
The demonstrated involvement of VEGF 165 /NRP-1 complex in pathological angiogenesis has catalyzed interest in blocking this interaction to combat angiogenesis dependent …
Number of citations: 23 www.sciencedirect.com
GN Roviello, M Moccia, R Sapio… - Journal of Peptide …, 2006 - Wiley Online Library
In the present work, we report the synthesis and the characterization of a new chiral nucleoaminoacid, in which a diaminobutyric moiety is connected to the DNA nucleobase by an …
Number of citations: 30 onlinelibrary.wiley.com
T Vaijayanthi, T Bando, K Hashiya, GN Pandian… - Bioorganic & medicinal …, 2013 - Elsevier
Fluorophores that are conjugated with N-methylpyrrole-N-methylimidazole (Py–Im) polyamides postulates versatile applications in biological and physicochemical studies. Here, we …
Number of citations: 29 www.sciencedirect.com
ML Diss, AJ Kennan - The Journal of organic chemistry, 2008 - ACS Publications
We report several coiled coil heterotrimers with varying core residue buried polar groups, all with T m values >43 C. Introduction of new synthetic side chain structures, including some …
Number of citations: 9 pubs.acs.org
C Yu, JW Taylor - Bioorganic & medicinal chemistry, 1999 - Elsevier
A search for conformational constraints on the peptide α-helical conformation indicated that para-substituted amino acid derivatives of a benzene ring might be suitable for linking pairs …
Number of citations: 63 www.sciencedirect.com

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